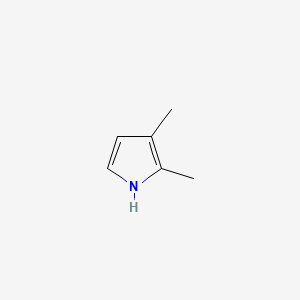

2,3-Dimethyl-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5-3-4-7-6(5)2/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYLXVQKVBXUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208701 | |

| Record name | 2,3-Dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-28-2 | |

| Record name | 2,3-Dimethylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-1H-PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BT0O90MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrrole Scaffold

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-1H-pyrrole

Abstract: This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the Paal-Knorr and Knorr pyrrole syntheses as they apply to this specific target, offering not just procedural steps but the causal reasoning that informs experimental design. This document is intended for researchers, chemists, and drug development professionals seeking a blend of theoretical understanding and practical, field-tested insights.

Pyrroles are five-membered aromatic heterocyclic compounds that form the core structure of numerous biologically active molecules, including heme, chlorophyll, and various pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block in organic synthesis. Its derivatives have been explored for applications ranging from conductive polymers to targeted therapeutics. Understanding the nuances of its synthesis is paramount for chemists aiming to incorporate this moiety into more complex molecular architectures. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

The Paal-Knorr Synthesis: A Convergent and Reliable Approach

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of this compound, the required precursor is 3-methyl-2,5-pentanedione, which cyclizes in the presence of an ammonia source.

Mechanistic Deep Dive

The reaction proceeds through a series of well-understood steps. The initial step is the nucleophilic attack of ammonia on one of the carbonyl carbons of the 1,4-dicarbonyl compound. This is followed by a second intramolecular attack to form a five-membered heterocyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring.

The choice of an ammonia source is critical. While aqueous or gaseous ammonia can be used, ammonium salts like ammonium carbonate or ammonium acetate are often preferred for ease of handling and for maintaining a suitable pH. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups towards nucleophilic attack.

Caption: Paal-Knorr synthesis workflow for this compound.

Experimental Protocol: A Validated Approach

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

3-Methyl-2,5-pentanedione

-

Ammonium carbonate

-

Ethanol

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2,5-pentanedione (1.0 eq) and ammonium carbonate (1.5 eq) in ethanol.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture. The acid protonates a carbonyl group, facilitating the initial nucleophilic attack by ammonia.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The bicarbonate solution neutralizes the acetic acid catalyst.

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Field Insights and Troubleshooting

-

Controlling pH: Maintaining a weakly acidic to neutral pH is crucial. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts through the Paal-Knorr furan synthesis pathway.

-

Ammonia Source: While ammonium carbonate is convenient, using ammonia gas dissolved in a suitable solvent can sometimes lead to cleaner reactions and higher yields, as it avoids the introduction of additional ions.

-

Reaction Time: The reaction is generally complete within a few hours. Prolonged heating can lead to decomposition and the formation of polymeric byproducts.

-

Starting Material Purity: The purity of the 1,4-dicarbonyl starting material is paramount. Impurities can lead to side reactions and complicate the purification process.

The Knorr Pyrrole Synthesis: A Classic and Versatile Method

The Knorr pyrrole synthesis is another cornerstone of pyrrole chemistry, offering a different retrosynthetic disconnection. It involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an activated methylene group.

Mechanistic Considerations

For the synthesis of this compound, a suitable α-amino-ketone would be 3-amino-2-butanone, and the β-ketoester could be ethyl acetoacetate. The mechanism is more complex than the Paal-Knorr synthesis and involves several distinct stages:

-

Condensation: The amine of the α-amino-ketone condenses with the ketone of the β-ketoester to form an enamine intermediate.

-

Cyclization: The enamine then undergoes an intramolecular cyclization.

-

Aromatization: The resulting intermediate eliminates water to form the aromatic pyrrole ring.

The regioselectivity of the Knorr synthesis is a key consideration, as different substitution patterns on the pyrrole ring can be achieved by varying the starting materials.

Caption: Knorr pyrrole synthesis workflow.

Experimental Protocol: A Representative Procedure

A significant challenge in the Knorr synthesis is the instability of α-amino-ketones, which are prone to self-condensation. Therefore, they are typically generated in situ. A common approach is the reduction of an α-oximino-ketone.

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite

-

Glacial acetic acid

-

Zinc dust

-

Ethanol

Procedure:

-

Formation of the α-Oximino-β-ketoester: Dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid. Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 10 °C. This step forms ethyl 2-oximinoacetoacetate.

-

In situ Reduction and Condensation: To the solution from step 1, add a second equivalent of ethyl acetoacetate. Then, gradually add zinc dust in portions while stirring vigorously. The zinc reduces the oxime to the amine, which then reacts with the second molecule of ethyl acetoacetate. The reaction is exothermic and may require cooling to control the temperature.

-

Reflux and Workup: After the zinc addition is complete, heat the mixture to reflux for 1 hour. Cool the reaction and pour it into a large volume of water. The product, a polysubstituted pyrrole, will often precipitate and can be collected by filtration.

-

Saponification and Decarboxylation (if necessary): The direct product of this reaction is typically a pyrrole dicarboxylate. To obtain this compound, subsequent saponification of the ester groups followed by decarboxylation is required. This is usually achieved by heating with a strong acid or base.

Field Insights and Practical Considerations

-

In situ Generation is Key: The success of the Knorr synthesis hinges on the efficient in situ generation of the α-amino-ketone. The reduction of the oxime with zinc dust is a classic and reliable method.

-

Temperature Control: The initial nitrosation reaction and the subsequent reduction are highly exothermic. Careful temperature control is essential to prevent side reactions and ensure a good yield.

-

Multi-step Process: While versatile, the Knorr synthesis is often a multi-step process, especially if the desired product is a simple alkyl-substituted pyrrole without the ester functionalities. The subsequent hydrolysis and decarboxylation steps add to the overall complexity.

-

Alternative Reducing Agents: While zinc in acetic acid is traditional, other reducing agents can be employed for the oxime reduction, such as catalytic hydrogenation. The choice of reducing agent may depend on the other functional groups present in the molecule.

Comparative Analysis of Paal-Knorr and Knorr Syntheses

| Feature | Paal-Knorr Synthesis | Knorr Synthesis |

| Starting Materials | 1,4-Dicarbonyl compounds, Ammonia/Primary amines | α-Amino-ketones, β-Ketoesters |

| Key Transformation | Condensation and cyclization of a 1,4-dicarbonyl | Condensation of an α-amino-ketone with a β-ketoester |

| Complexity | Generally simpler, often a one-pot reaction | More complex, often requires in situ generation of the α-amino-ketone |

| Versatility | Good for symmetrically substituted pyrroles | Highly versatile for accessing a wide range of substitution patterns |

| Key Challenge | Availability of the 1,4-dicarbonyl starting material | Instability of the α-amino-ketone intermediate |

Conclusion

The synthesis of this compound can be effectively achieved through both the Paal-Knorr and Knorr pyrrole syntheses. The Paal-Knorr method offers a more direct and operationally simpler route, provided the 3-methyl-2,5-pentanedione precursor is readily available. The Knorr synthesis, while more complex due to the need for in situ generation of the unstable α-amino-ketone, provides greater flexibility in accessing a wider range of substituted pyrroles. The choice between these two classical methods will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials, and the tolerance for multi-step procedures. A thorough understanding of the underlying mechanisms and practical considerations for each route is essential for the successful synthesis of this important heterocyclic building block.

physical and chemical properties of 2,3-Dimethyl-1H-pyrrole

An In-depth Technical Guide to 2,3-Dimethyl-1H-pyrrole: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic heterocyclic organic compound. As a derivative of pyrrole, a fundamental five-membered ring structure containing a nitrogen atom, it is a valuable building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a core component of many natural products, including heme and chlorophyll, and is found in numerous pharmaceuticals, highlighting the significance of its derivatives.[1][2] The addition of two methyl groups to the C2 and C3 positions of the pyrrole ring influences its electronic properties, reactivity, and steric profile, making this compound a unique synthon for the development of complex molecules.

This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, spectroscopic characterization, applications, and safety protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.

Part 1: Molecular and Physical Properties

The fundamental physical and molecular characteristics of this compound are crucial for its application in experimental settings. These properties dictate its behavior in various solvents, its volatility, and its structural identity.

Structural and Molecular Identifiers

-

Canonical SMILES: CC1=C(NC=C1)C[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing reaction conditions, purification procedures, and for safe handling and storage.

| Property | Value | Source |

| CAS Number | 600-28-2 | [3][4] |

| Molecular Weight | 95.14 g/mol | [4] |

| Appearance | Liquid | |

| Boiling Point | 165-167 °C | |

| Density | 0.924 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.496 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Water Solubility | Log10 of Water solubility in mol/l (log₁₀WS) | [5] |

| Octanol/Water Partition Coefficient | logP oct/wat | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

-

Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center reports a top peak at m/z 94 in the mass spectrum, corresponding to the loss of a hydrogen atom from the molecular ion.[3] Other data available includes the full mass spectrum under electron ionization.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for this compound is available and can be viewed on spectral databases like SpectraBase.[6]

-

Infrared (IR) Spectroscopy: While specific data for this compound is not detailed in the provided results, typical IR spectra of N-H containing pyrroles exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the aromaticity of the pyrrole ring and the electronic effects of the two electron-donating methyl groups.

Aromaticity and Electrophilic Substitution

Pyrrole is an electron-rich aromatic heterocycle.[2] The lone pair of electrons on the nitrogen atom participates in the π-aromatic system, which makes the ring highly reactive towards electrophiles. The two methyl groups at the C2 and C3 positions are electron-donating, further increasing the electron density of the pyrrole ring and enhancing its reactivity in electrophilic substitution reactions. These reactions, such as nitration, sulfonation, and halogenation, are expected to occur preferentially at the unsubstituted C4 and C5 positions.[2]

Acidity and Basicity

The N-H proton of pyrrole is weakly acidic, with a pKa of about 17.5.[2] This allows for deprotonation by strong bases to form the pyrrolide anion, a potent nucleophile. Conversely, pyrrole is a very weak base, with the conjugate acid having a pKa of -3.8.[2] The methyl substituents on this compound are not expected to significantly alter these fundamental properties.

Part 3: Synthesis and Experimental Protocols

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Several methods have been developed for their preparation.

Synthetic Approaches

Classic methods for pyrrole synthesis include the Paal-Knorr, Knorr, and Hantzsch syntheses.[7] More modern approaches, such as the Trofimov reaction, allow for the synthesis of 2,3-disubstituted pyrroles from ketoximes and acetylenes.[2] A divergent one-pot synthesis of 3-alkyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides has also been described.[8] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a common and straightforward method for preparing substituted pyrroles.

Generalized Synthesis Protocol: Paal-Knorr Synthesis

This protocol outlines a general procedure for the synthesis of a 2,3-disubstituted pyrrole.

Step 1: Reaction Setup

-

A 1,4-dicarbonyl precursor is dissolved in a suitable solvent (e.g., acetic acid, toluene).

-

A primary amine or an ammonium salt (e.g., ammonium acetate) is added to the solution.

Step 2: Cyclocondensation

-

The reaction mixture is heated to reflux for a specified period (typically several hours) to facilitate the cyclocondensation reaction.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure substituted pyrrole.

References

- 1. scitechnol.com [scitechnol.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H9N | CID 39538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrrole, 2,3-dimethyl- [webbook.nist.gov]

- 5. 1H-Pyrrole, 2,3-dimethyl- (CAS 600-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. spectrabase.com [spectrabase.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dimethyl-1H-pyrrole

Abstract

Introduction: The Role of NMR in the Structural Elucidation of Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for the unambiguous determination of molecular structure. For heterocyclic compounds such as pyrroles, which form the core of numerous pharmaceuticals, natural products, and functional materials, NMR provides critical insights into the electronic environment and connectivity of every atom in the molecule. The aromaticity of the pyrrole ring, influenced by the nitrogen lone pair's participation in the π-system, gives rise to characteristic chemical shifts for the ring protons and carbons. Substitution on the pyrrole ring, as in the case of 2,3-Dimethyl-1H-pyrrole, introduces further nuances to the spectrum that can be precisely interpreted to confirm its structure.

This guide will delve into a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers working with this and related compounds.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the N-H proton, the two aromatic protons on the pyrrole ring, and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electron-donating nature of the methyl groups and the overall aromatic character of the pyrrole ring.

A summary of the predicted ¹H NMR spectral data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~7.7 - 8.0 | Broad Singlet | - |

| H-5 | ~6.5 - 6.7 | Triplet or Doublet of Doublets | J(H5-H4) ≈ 2.5-3.0 Hz, J(H5-NH) ≈ 2.0-2.5 Hz |

| H-4 | ~6.0 - 6.2 | Triplet or Doublet of Doublets | J(H4-H5) ≈ 2.5-3.0 Hz, J(H4-NH) ≈ 2.0-2.5 Hz |

| 2-CH₃ | ~2.1 - 2.3 | Singlet | - |

| 3-CH₃ | ~1.9 - 2.1 | Singlet | - |

Rationale for Predicted Chemical Shifts and Multiplicities

-

N-H Proton: The N-H proton of pyrroles typically appears as a broad singlet in the downfield region (around 7.7-8.0 ppm). Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential intermolecular proton exchange. The exact chemical shift can be highly dependent on the solvent and concentration.[1]

-

Aromatic Protons (H-5 and H-4): The protons on the pyrrole ring are in an aromatic environment and are expected to resonate in the region of 6.0-7.0 ppm. H-5 is predicted to be slightly downfield compared to H-4 due to its proximity to the nitrogen atom. Both protons are expected to show coupling to each other (J ≈ 2.5-3.0 Hz) and potentially smaller couplings to the N-H proton, resulting in a triplet or doublet of doublets splitting pattern.

-

Methyl Protons (2-CH₃ and 3-CH₃): The two methyl groups are attached to sp²-hybridized carbon atoms of the aromatic ring. The 2-CH₃ is anticipated to be slightly downfield relative to the 3-CH₃ due to its position adjacent to the electronegative nitrogen atom. Both methyl groups are expected to appear as sharp singlets as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four signals are expected for the pyrrole ring carbons and two signals for the methyl carbons. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. PubChem and SpectraBase mention the existence of an experimental ¹³C NMR spectrum for this compound, which supports the predicted assignments.[2][3]

A summary of the predicted ¹³C NMR spectral data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125 - 128 |

| C-5 | ~115 - 118 |

| C-3 | ~112 - 115 |

| C-4 | ~105 - 108 |

| 2-CH₃ | ~12 - 14 |

| 3-CH₃ | ~10 - 12 |

Rationale for Predicted Chemical Shifts

-

Ring Carbons (C-2, C-3, C-4, C-5): The carbon atoms of the pyrrole ring are sp²-hybridized and resonate in the aromatic region of the ¹³C NMR spectrum. C-2, being adjacent to the nitrogen atom, is expected to be the most downfield of the ring carbons. C-5 is also adjacent to the nitrogen but is expected to be slightly upfield of C-2. The methyl-substituted carbons, C-2 and C-3, will have their chemical shifts influenced by the electron-donating effect of the methyl groups. C-4 is anticipated to be the most upfield of the ring carbons.

-

Methyl Carbons (2-CH₃ and 3-CH₃): The sp³-hybridized carbons of the methyl groups are expected to appear in the upfield region of the spectrum. The 2-CH₃ carbon is predicted to be slightly downfield compared to the 3-CH₃ carbon due to its proximity to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for pyrrole derivatives. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the compound and the desired resolution of the N-H proton signal.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.[4]

NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

The following diagram illustrates the workflow for acquiring and processing NMR data.

Caption: A flowchart illustrating the key stages of an NMR experiment.

Structural Representation and Atom Numbering

For clarity in the discussion of the NMR spectral data, the structure of this compound with the standard IUPAC numbering is provided below.

Caption: Structure of this compound with atom numbering.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR spectral data for this compound. By presenting a robust predicted analysis based on established principles and comparative data, this document serves as a valuable resource for the structural characterization of this and related pyrrole derivatives. The included experimental protocol offers a standardized approach for acquiring high-quality NMR data, ensuring reproducibility and accuracy in research and development settings.

References

The Multifaceted Biological Activities of Substituted 2,3-Dimethyl-1H-Pyrroles: A Technical Guide for Drug Discovery Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among the vast chemical space of pyrrole derivatives, those bearing a 2,3-dimethyl-1H-pyrrole core have emerged as a class of significant interest, demonstrating a diverse array of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted 2,3-dimethyl-1H-pyrroles, with a focus on their potential as anticancer, neuroprotective, anti-inflammatory, and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic discovery programs.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The unique electronic and structural features of the pyrrole ring, combined with the specific substitution pattern of the 2,3-dimethyl core, give rise to molecules with the potential for high target affinity and selectivity. The methyl groups at the 2 and 3 positions can influence the molecule's conformation, lipophilicity, and metabolic stability, while the remaining positions (1, 4, and 5) provide vectors for chemical modification to fine-tune biological activity and pharmacokinetic properties. The inherent reactivity of the pyrrole ring also allows for a wide range of synthetic transformations, enabling the creation of diverse chemical libraries for screening and optimization.[3]

Anticancer Activity: Targeting Multiple Pathways of Malignancy

Substituted this compound derivatives have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4]

Induction of Apoptosis

A primary mechanism by which many pyrrole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Certain substituted this compound analogues have been shown to upregulate the expression of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[8]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is often aberrantly reactivated in various cancers, promoting tumor growth and survival.[9] Some pyrrole derivatives have been identified as potent inhibitors of this pathway.[10]

The Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the transmembrane protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[11] Certain pyrrole-based compounds have been shown to inhibit the Hh pathway by targeting SMO, preventing its activation and subsequent downstream signaling.[12][13]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of substituted 2,3-dimethyl-1H-pyrroles is highly dependent on the nature and position of the substituents.

| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference Compound Example |

| 1 (N-position) | Aryl groups (e.g., phenyl) | Often essential for potent activity.[10] | 3-aroyl-1-arylpyrroles[10] |

| 4-position | Electron-donating groups | Increased anticancer activity.[4] | 4-(3,4-dimethoxyphenyl) derivatives[4][14] |

| 5-position | Varied substituents | Can be modified to optimize activity and selectivity. | Pyrazoline-conjugated derivatives[15] |

Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation

Neurodegenerative diseases are often characterized by oxidative stress and chronic neuroinflammation, leading to progressive neuronal loss. Substituted 2,3-dimethyl-1H-pyrroles have demonstrated significant neuroprotective properties in various in vitro models.[16][17][18]

Antioxidant Activity

Many pyrrole derivatives exhibit potent antioxidant activity, directly scavenging free radicals and reducing oxidative damage to neuronal cells.[19] The presence of the N-H group in the pyrrole ring is thought to contribute to its radical scavenging ability.

Modulation of Inflammatory Pathways

Chronic inflammation in the brain contributes to neuronal damage. Some pyrrole derivatives have been shown to exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Arachidonic acid is converted to prostaglandins, which are key mediators of inflammation, by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with non-selective COX inhibitors.[20] Certain substituted this compound derivatives have been identified as potent and selective COX-2 inhibitors.[1][21]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows to evaluate the biological activities of substituted this compound derivatives.

General Synthesis of Substituted 2,3-Dimethyl-1H-Pyrroles

A common and versatile method for the synthesis of polysubstituted pyrroles is the Paal-Knorr synthesis and its variations. The following is a general protocol that can be adapted for the synthesis of various this compound derivatives.

Protocol 1: Paal-Knorr Pyrrole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1,4-dicarbonyl compound (e.g., a substituted hexane-2,5-dione) in a suitable solvent such as ethanol or acetic acid.

-

Amine Addition: Add a primary amine or ammonia source (e.g., ammonium acetate) to the solution. The choice of amine will determine the substituent at the N-1 position of the pyrrole ring.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol 2: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

Protocol 3: DPPH Assay

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations (dissolved in methanol) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the reaction mixture with the test compound. Determine the IC50 value.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol 4: Fluorometric COX-2 Inhibitor Screening Assay

-

Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions of a commercially available kit.

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control and a positive control (a known COX-2 inhibitor, e.g., celecoxib).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of COX-2 inhibition and the IC50 value.

Conclusion and Future Directions

Substituted this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic tractability and diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, make them attractive targets for further investigation. Future research should focus on the synthesis of novel analogues with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, the evaluation of promising lead compounds in preclinical animal models will be a critical step in translating these findings into clinically effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]

- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 13. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 14. benthamscience.com [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 2,3-Dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole nucleus is a foundational heterocyclic motif in a vast array of pharmaceuticals, natural products, and functional materials. Among its myriad substituted derivatives, 2,3-Dimethyl-1H-pyrrole serves as a crucial building block and a structural component in various biologically active compounds. The historical development of synthetic routes to this class of compounds has been pivotal in the advancement of organic and medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the core historical methods for the synthesis of this compound, focusing on the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses. Each section is designed to offer not only a detailed, step-by-step experimental protocol but also a deeper understanding of the mechanistic underpinnings and the rationale behind the experimental choices, empowering researchers to apply and adapt these classical methods in modern drug discovery and development.

The Paal-Knorr Pyrrole Synthesis: A Direct Approach from 1,4-Dicarbonyls

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, stands as one of the most direct and versatile methods for the preparation of substituted pyrroles.[1] The core of this reaction lies in the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2] For the synthesis of this compound, the requisite 1,4-dicarbonyl precursor is 3-methyl-2,5-hexanedione.

Mechanistic Rationale

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, leading to a cyclic dihydroxytetrahydropyrrole derivative. Subsequent dehydration of this intermediate furnishes the aromatic pyrrole ring.[3] The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan derivatives.[2]

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Paal-Knorr Synthesis

This protocol involves a two-step process: the synthesis of the 3-methyl-2,5-hexanedione precursor, followed by its cyclization with an ammonia source.

Step 1: Synthesis of 3-Methyl-2,5-hexanedione (Precursor)

A common method for the synthesis of substituted 1,4-diketones is the oxidative coupling of enolates. One such approach involves the reaction of the enolate of a ketone with an appropriate coupling agent.

Materials:

-

2-Butanone

-

Lithium diisopropylamide (LDA)

-

Iodine

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium thiosulfate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of LDA in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the LDA solution to -78 °C in a dry ice/acetone bath.

-

Slowly add 2-butanone to the cooled LDA solution with stirring to form the lithium enolate.

-

After the enolate formation is complete, add a solution of iodine in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3-methyl-2,5-hexanedione.

Step 2: Paal-Knorr Cyclization to this compound

Materials:

-

3-Methyl-2,5-hexanedione

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,5-hexanedione and a molar excess of ammonium acetate.

-

Add glacial acetic acid as a solvent and catalyst.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

| Parameter | Value | Reference |

| Precursor | 3-Methyl-2,5-hexanedione | [4] |

| Ammonia Source | Ammonium acetate | [3] |

| Solvent/Catalyst | Glacial acetic acid | [2] |

| Typical Yield | Good to excellent | [5] |

The Knorr Pyrrole Synthesis: Condensation of an α-Aminoketone and a β-Ketoester

The Knorr pyrrole synthesis, also developed by Ludwig Knorr in 1884, is a powerful method for the synthesis of substituted pyrroles.[6] It involves the condensation of an α-aminoketone with a compound containing a reactive methylene group, such as a β-ketoester.[7] A key challenge in this synthesis is the instability of α-aminoketones, which tend to self-condense.[6] Therefore, they are typically generated in situ.

For the synthesis of this compound, this method would likely proceed through the formation of an intermediate pyrrole-carboxylate ester, which is subsequently decarboxylated. The key reactants would be 3-amino-2-butanone (generated in situ) and ethyl acetoacetate.

Mechanistic Rationale

The Knorr synthesis begins with the condensation of the α-aminoketone and the β-ketoester to form an imine, which then tautomerizes to an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrrole ring.[6] The initial product is typically a pyrrole-carboxylate ester, which can then be hydrolyzed and decarboxylated to afford the final unsubstituted pyrrole.

Caption: Knorr synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Knorr Synthesis

This protocol is a two-stage process: the Knorr condensation to form a pyrrole-carboxylate intermediate, followed by its hydrolysis and decarboxylation.

Stage 1: Knorr Condensation to Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite

-

Zinc dust

-

Glacial acetic acid

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.

-

Cool the solution to 5-10 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C, to form the α-oximino-β-ketoester.

-

After the addition is complete, add a second equivalent of ethyl acetoacetate to the reaction mixture.

-

Gradually add zinc dust to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

-

After the zinc addition is complete, heat the mixture to reflux for 1 hour.[8]

-

Pour the hot reaction mixture into a large volume of ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[9]

Stage 2: Hydrolysis and Decarboxylation

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in water to the flask.

-

Heat the mixture to reflux for several hours to effect hydrolysis of the ester.

-

After hydrolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the pyrrole-3-carboxylic acid.

-

Collect the carboxylic acid by filtration and wash with cold water.

-

To decarboxylate, heat the pyrrole-3-carboxylic acid in a suitable high-boiling solvent (e.g., glycerol or quinoline) or heat it neat above its melting point until gas evolution ceases.[10][11]

-

The resulting this compound can be purified by distillation under reduced pressure.

| Parameter | Value | Reference |

| Reactants | Ethyl acetoacetate, Sodium nitrite, Zinc | [6][8] |

| Intermediate | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | [9] |

| Decarboxylation | Heat | [12] |

| Typical Yield | Moderate to good | [8] |

The Hantzsch Pyrrole Synthesis: A Three-Component Reaction

The Hantzsch pyrrole synthesis, reported by Arthur Hantzsch in 1890, is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine.[1] This method provides a convergent approach to substituted pyrroles. For the synthesis of this compound, the likely starting materials are 3-chloro-2-butanone and ethyl acetoacetate, with ammonia as the nitrogen source.

Mechanistic Rationale

The Hantzsch synthesis is believed to proceed through the initial formation of an enamine from the reaction of the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular condensation and dehydration lead to the formation of the pyrrole ring.[1] As with the Knorr synthesis, the initial product is often a pyrrole-carboxylate ester, which requires subsequent hydrolysis and decarboxylation to yield the unsubstituted pyrrole.

Caption: Hantzsch synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Hantzsch Synthesis

This protocol follows a similar two-stage approach of condensation followed by hydrolysis and decarboxylation.

Stage 1: Hantzsch Condensation to Ethyl this compound-4-carboxylate

Materials:

-

Ethyl acetoacetate

-

3-Chloro-2-butanone

-

Ammonia (aqueous or ethanolic solution)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate and 3-chloro-2-butanone in ethanol.

-

Cool the mixture in an ice bath and slowly add a solution of ammonia with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours or gently heat to reflux, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure ethyl this compound-4-carboxylate. A reported yield for a similar reaction is around 26%.[13]

Stage 2: Hydrolysis and Decarboxylation

The hydrolysis and decarboxylation of the resulting ethyl this compound-4-carboxylate can be carried out using the same procedure as described for the Knorr synthesis product.

| Parameter | Value | Reference |

| Reactants | 3-Chloro-2-butanone, Ethyl acetoacetate, Ammonia | [1][13] |

| Intermediate | Ethyl this compound-4-carboxylate | [13] |

| Decarboxylation | Heat | [12] |

| Typical Yield | Moderate | [13] |

Conclusion

The Paal-Knorr, Knorr, and Hantzsch syntheses represent the classical pillars of pyrrole chemistry, each offering a unique and powerful strategy for the construction of the pyrrole ring. While modern synthetic methods have expanded the toolkit for chemists, a thorough understanding of these historical methods remains indispensable for any researcher in the field of heterocyclic chemistry and drug development. The choice of a particular method depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. This guide has provided detailed, actionable protocols and the underlying scientific principles for the synthesis of this compound, empowering researchers to leverage this historical knowledge in their contemporary scientific endeavors.

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Solubility of 2,3-Dimethyl-1H-pyrrole in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Dimethyl-1H-pyrrole. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond simple data recitation. It delves into the underlying physicochemical principles governing its solubility, provides actionable protocols for empirical determination, and contextualizes this knowledge for applications in drug discovery and materials science.

Executive Summary: The Significance of Solubility

This compound is a substituted aromatic heterocycle, a structural motif found in numerous biologically active compounds.[1][2] Its utility as a synthetic building block in medicinal chemistry is significant, with applications ranging from the development of novel antibacterial agents to anticancer therapeutics.[3][4] The solubility of this intermediate in various organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility profile is not merely academic; it is a prerequisite for efficient process development, scalable synthesis, and successful drug formulation.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a five-membered aromatic pyrrole ring substituted with two methyl groups on adjacent carbons (C2 and C3).

-

Polarity and Aromaticity : The pyrrole ring is aromatic, with the nitrogen's lone pair of electrons participating in the π-system.[5] This delocalization reduces the basicity of the nitrogen compared to aliphatic amines. While the C-N bond introduces polarity, the overall molecule has significant non-polar character due to the hydrocarbon ring and the methyl groups. The calculated dipole moment of unsubstituted pyrrole is approximately 1.58 D, with the positive end near the heteroatom.[5] The methyl groups, being electron-donating, slightly alter the electron distribution but do not fundamentally change its moderate polarity.

-

Hydrogen Bonding : The N-H group on the pyrrole ring can act as a hydrogen bond donor. The nitrogen atom itself is a weak hydrogen bond acceptor due to the delocalization of its lone pair. This capacity for hydrogen bonding suggests potential solubility in protic solvents.

-

"Like Dissolves Like" Principle : Based on this foundational principle, we can predict its general solubility behavior.[6][7] this compound, having both polar (N-H) and non-polar (C-H, C-C, methyl groups) features, is expected to exhibit versatile solubility. Its solubility will be highest in solvents of intermediate polarity and those capable of engaging in hydrogen bonding.

A logical workflow for predicting solubility is as follows:

Caption: Predictive workflow for solubility based on molecular features.

Qualitative and Estimated Solubility in Common Organic Solvents

The following table summarizes the expected qualitative solubility of this compound across various solvent classes. This serves as a practical starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the N-H group and favorable dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High to Moderate | Strong dipole moments can interact with the pyrrole ring. Lack of H-bond donation from the solvent may limit solubility compared to alcohols. |

| Ethers & Esters | Diethyl Ether, THF, Ethyl Acetate | Moderate | Solvents of intermediate polarity. Can act as H-bond acceptors. Good balance for the molecule's mixed characteristics. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Moderate polarity, capable of dissolving a wide range of organic compounds. |

| Aromatic | Toluene, Benzene | Moderate to Low | Primarily non-polar interactions. The aromatic nature of the solvent may offer some favorable π-stacking interactions. |

| Non-Polar | Hexane, Heptane | Low | Dominated by weak van der Waals forces. The polar N-H group significantly limits solubility in purely aliphatic solvents. |

| Aqueous | Water | Very Low | The non-polar surface area from the methyl groups and the ring itself outweighs the single N-H group's ability to form hydrogen bonds with water.[9] |

Authoritative Protocol for Experimental Solubility Determination

The most reliable method for determining solubility is through empirical measurement. The following protocol describes a robust, self-validating isothermal equilibrium method. This approach ensures that the solution is truly saturated, providing accurate and reproducible data.

Principle: A supersaturated solution of the solute (this compound) in the solvent of interest is agitated at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear supernatant is quantified, typically by UV-Vis spectroscopy or HPLC.

Materials and Equipment

-

This compound (ensure purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or orbital incubator capable of maintaining T ± 0.5°C

-

Calibrated thermometer

-

Syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE for organic solvents)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Experimental Workflow

Caption: Isothermal equilibrium method for solubility determination.

Detailed Step-by-Step Procedure

-

Calibration Curve Generation:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance at the λ_max (wavelength of maximum absorbance) or the peak area (HPLC) for each standard.

-

Plot a graph of absorbance/peak area versus concentration. The resulting linear plot is the calibration curve.

-

-

Sample Preparation and Equilibration:

-

To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure solid remains after equilibrium is reached.

-

Accurately add a known volume of the test solvent (e.g., 2.0 mL) to each vial.

-

Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a period sufficient to ensure equilibrium. A 24 to 48-hour period is typical. A preliminary kinetic study can confirm the minimum time required.

-

-

Sampling and Analysis:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Accurately perform a serial dilution of the clear filtrate to bring its concentration within the linear range of your calibration curve.

-

Analyze the diluted sample using the same method (UV-Vis or HPLC) used for the calibration curve.

-

-

Data Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration in the original, undiluted saturated solution by multiplying by the dilution factor.

-

Express solubility in standard units, such as mg/mL or mol/L.

-

Trustworthiness Check: The protocol's integrity relies on ensuring equilibrium. To validate this, samples can be taken at different time points (e.g., 24h, 36h, 48h). If the calculated solubility remains constant across the later time points, equilibrium has been achieved.

Influence of Physicochemical Factors

Several external factors can influence the solubility of this compound.[7][10]

-

Temperature : The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[11] For reactions requiring higher concentrations or for recrystallization procedures, heating the solvent can be a viable strategy. Conversely, cooling a saturated solution is a common method for crystallization.

-

Pressure : For solid and liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.[9]

-

Presence of Other Solutes : The presence of other compounds, such as salts or co-solvents, can alter the polarity and properties of the solvent medium, thereby affecting the solubility of the target molecule.

Conclusion and Application in Drug Development

A comprehensive understanding of the solubility of this compound is indispensable for its effective use. This guide provides a framework based on theoretical principles and outlines a robust experimental protocol for its determination. For drug development professionals, this data directly informs:

-

Reaction Chemistry : Choice of solvent to ensure reactants are in the same phase.

-

Purification : Selection of appropriate solvent systems for crystallization or chromatography.

-

Formulation : Development of liquid formulations or understanding dissolution properties for solid dosage forms.

By combining theoretical prediction with rigorous experimental validation, researchers can confidently handle and utilize this compound to its full potential in advancing chemical synthesis and pharmaceutical science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 8. sdlookchem.com [sdlookchem.com]

- 9. biosynce.com [biosynce.com]

- 10. byjus.com [byjus.com]

- 11. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

An In-Depth Technical Guide to Tautomerism in 2,3-Dimethyl-1H-pyrrole Derivatives

This guide provides a comprehensive technical analysis of the tautomeric phenomena observed in 2,3-dimethyl-1H-pyrrole and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of heterocyclic compounds. We will explore the fundamental principles governing pyrrole tautomerism, the specific influence of 2,3-dimethyl substitution, and the advanced analytical techniques used for characterization.

The Principle of Tautomerism in Pyrrole Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In heterocyclic systems like pyrrole, this typically involves the migration of a proton. The pyrrole ring system can theoretically exist in three tautomeric forms: the aromatic 1H-pyrrole and the non-aromatic 2H-pyrrole and 3H-pyrrole.[1][2]

The driving force behind the tautomeric equilibrium in pyrroles is the attainment of aromatic stability. The 1H-pyrrole tautomer possesses a cyclic, planar, fully conjugated system with 6 π-electrons (4 from the carbon double bonds and 2 from the nitrogen lone pair), fulfilling Hückel's rule for aromaticity.[3] Consequently, the 1H form is thermodynamically the most stable and predominant tautomer.[4] The 2H- and 3H-pyrroles, often referred to as pyrrolenines, lack this aromatic stabilization due to the presence of an sp³-hybridized carbon atom in the ring, making them significantly less stable.[2][5]

Influence of 2,3-Dimethyl Substitution

The introduction of methyl groups at the C2 and C3 positions of the pyrrole ring primarily influences the system through electronic effects. Methyl groups are weakly electron-donating, which can subtly affect the electron density of the pyrrole ring. However, this substitution does not alter the fundamental thermodynamic preference for the aromatic 1H tautomer. The non-aromatic 2,3-dimethyl-2H-pyrrole and 2,3-dimethyl-3H-pyrrole tautomers remain high-energy, transient species. While they are challenging to isolate, their existence as intermediates is crucial in certain chemical reactions.[2]

Synthesis of 2,3-Disubstituted Pyrroles

A robust understanding of tautomerism is predicated on the ability to synthesize the parent compound. Several methodologies exist for the synthesis of 2,3-disubstituted pyrroles. These routes often do not yield non-aromatic tautomers directly but produce the stable 1H-pyrrole.

Common Synthetic Approaches:

-

Paal-Knorr Synthesis: A classical method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

-

From 1-Pyrrolines: 2-Substituted 1-pyrrolines can be converted to 2,3-disubstituted pyrroles in a two-step process involving condensation with acetals followed by base-catalyzed double-bond isomerization.[6]

-

Lewis Acid Promoted Cyclization: A modular three-step sequence using 2,2-dimethoxyethylamine, sulfonyl chlorides, and alkynes can construct a variety of 2,3-disubstituted pyrroles.[7][8]

-

From Allylamines: Dianions generated from N-(trialkylsilyl)allylamines with terminal alkyl groups can react with carbonyl electrophiles to form 2,3-disubstituted pyrroles.[9]

Advanced Characterization Methodologies

Distinguishing between the different tautomers of 2,3-dimethyl-pyrrole requires a combination of spectroscopic and computational techniques. The significant structural and electronic differences between the aromatic and non-aromatic forms give rise to distinct analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the tautomeric form present in a sample.[10]

-

¹H NMR:

-

1H-Tautomer: The aromatic this compound will show characteristic signals in the aromatic region for the C4-H and C5-H protons.[11] The N-H proton signal is often broad due to quadrupole-induced relaxation from the ¹⁴N nucleus and may be difficult to observe without specialized techniques like spin decoupling.[12] The two methyl groups will appear as distinct singlets in the aliphatic region.

-

Non-Aromatic Tautomers: The spectra for 2H- or 3H-pyrroles would be markedly different. They would lack aromatic proton signals and instead show signals corresponding to protons on both sp² and sp³ hybridized carbons, with distinct chemical shifts and coupling patterns.

-

-

¹³C NMR:

-

1H-Tautomer: Will display four signals in the aromatic region for the four sp² carbons of the pyrrole ring, in addition to the two signals for the methyl carbons.

-

Non-Aromatic Tautomers: The key diagnostic feature would be the presence of a signal for an sp³-hybridized carbon in the aliphatic region of the spectrum, decisively indicating a loss of aromaticity.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic conjugation within the molecule.

-

1H-Tautomer: Aromatic pyrroles exhibit characteristic absorption bands, typically in the low 200 nm range, corresponding to π→π* transitions.[13]

-

Non-Aromatic Tautomers: The disruption of the aromatic system in the 2H and 3H tautomers results in a loss of extended conjugation. This leads to a significant hypsochromic (blue) shift in the absorption maximum compared to the aromatic 1H-tautomer.[14]

| Spectroscopic Data | This compound (Aromatic) | 2,3-Dimethyl-2H/3H-pyrrole (Non-Aromatic) |

| ¹H NMR | Aromatic C-H signals; Broad N-H signal[12] | Alkenic and aliphatic C-H signals; No aromatic signals |

| ¹³C NMR | All ring carbons in aromatic region (~100-140 ppm) | Presence of an sp³ carbon signal in aliphatic region |

| UV-Vis λmax | Characteristic π→π* absorption (~200-220 nm)[13] | Hypsochromic shift (to shorter wavelengths) |

| IR Spectroscopy | Characteristic N-H stretch (~3400 cm⁻¹) | Presence of C=N stretch; altered C=C stretch region |

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for understanding the energetics of tautomerism.[15] These methods allow for:

-

Stability Prediction: Calculation of the relative energies of the 1H, 2H, and 3H tautomers, confirming the significantly higher stability of the aromatic 1H form.[16]

-

Spectroscopic Correlation: Simulation of NMR and IR spectra to aid in the interpretation of experimental data.

-

Mechanistic Insight: Modeling the transition states and activation energy barriers for the proton-shift interconversions between tautomers.

Concluding Remarks for the Field Professional

For professionals in drug development and materials science, a thorough understanding of tautomerism in pyrrole derivatives is not merely academic. The predominant tautomeric form of a molecule dictates its three-dimensional structure, polarity, hydrogen bonding capability, and electronic properties. These factors, in turn, govern critical parameters such as:

-

Receptor Binding: The shape and hydrogen-bond donor/acceptor pattern of a drug molecule are determined by its tautomeric form, directly impacting its biological activity.

-

Physicochemical Properties: Solubility, lipophilicity (LogP), and crystal packing are all tautomer-dependent, influencing pharmacokinetics and material characteristics.

-

Reactivity and Stability: The non-aromatic tautomers, even as transient minor components, can provide alternative reaction pathways, potentially leading to unexpected byproducts or degradation.

References

- 1. 2H-pyrrole | C4H5N | CID 6857512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]